molecular formula C17H19ClN4O2S B11210968 N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide

N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B11210968
M. Wt: 378.9 g/mol
InChI Key: AZNBKBDGPUMMPZ-UHFFFAOYSA-N
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Description

N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of thiosemicarbazide with a carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thiadiazole ring.

    Attachment of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the combination of the chlorophenyl and cyclohexylcarbonyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[(cyclohexanecarbonylamino)methyl]-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C17H19ClN4O2S/c18-12-7-4-8-13(9-12)20-16(24)17-22-21-14(25-17)10-19-15(23)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,19,23)(H,20,24)

InChI Key

AZNBKBDGPUMMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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